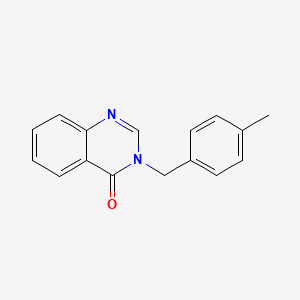
3-(4-Methylbenzyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylbenzyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound features a quinazolinone core structure with a 4-methylbenzyl substituent at the 3-position, which can influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-methylbenzylamine with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction mixture is heated to promote cyclization, yielding the desired quinazolinone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylbenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and anticonvulsant agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(4-Methylbenzyl)quinazolin-4(3H)-one depends on its specific biological activity. For example, as an anticancer agent, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis. The compound may target specific enzymes or receptors involved in these pathways, such as topoisomerases or kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
4(3H)-Quinazolinone: A core structure found in many biologically active compounds.
4-Methylquinazoline: A derivative with a methyl group at the 4-position.
Uniqueness
3-(4-Methylbenzyl)quinazolin-4(3H)-one is unique due to the presence of the 4-methylbenzyl substituent, which can enhance its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and reduced toxicity compared to other quinazolinone derivatives .
Propriétés
Formule moléculaire |
C16H14N2O |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-[(4-methylphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-11-17-15-5-3-2-4-14(15)16(18)19/h2-9,11H,10H2,1H3 |
Clé InChI |
ZYYIHKICYGZIMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


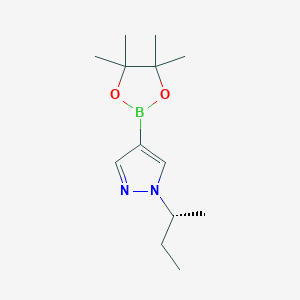
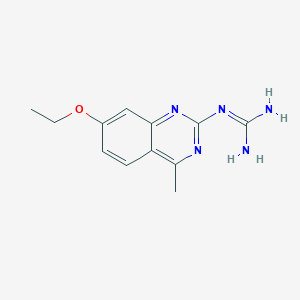
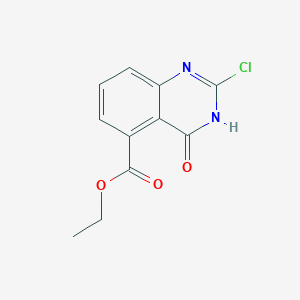
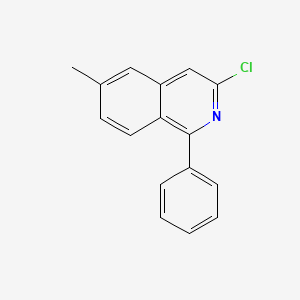


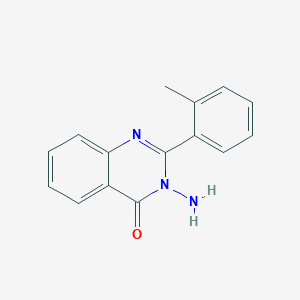
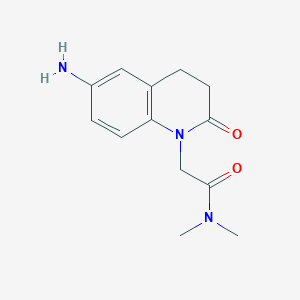

![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
![1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-](/img/structure/B11864839.png)
![1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864843.png)
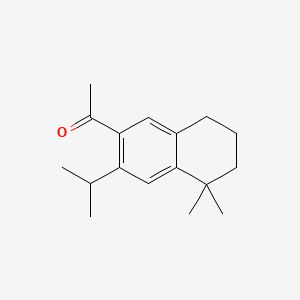
![1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864870.png)
